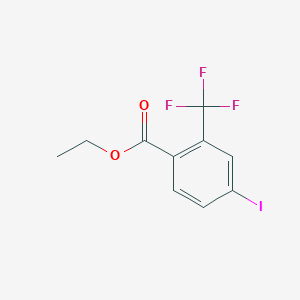

Ethyl 4-iodo-2-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC17445396

Molecular Formula: C10H8F3IO2

Molecular Weight: 344.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8F3IO2 |

|---|---|

| Molecular Weight | 344.07 g/mol |

| IUPAC Name | ethyl 4-iodo-2-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C10H8F3IO2/c1-2-16-9(15)7-4-3-6(14)5-8(7)10(11,12)13/h3-5H,2H2,1H3 |

| Standard InChI Key | PYUBFRRHZIHLCA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)I)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a benzoate ester backbone substituted with an iodine atom at the 2-position and a trifluoromethyl () group at the 4-position. The ethyl ester moiety () is attached to the carboxylic acid group at the 1-position. This configuration is confirmed by its SMILES notation , which encodes the spatial arrangement of atoms .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 344.07 g/mol | PubChem |

| XLogP3-AA (Log P) | 3.7 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bonds | 3 | PubChem |

Synthesis and Reactivity

Decarboxylative Halogenation

A practical route to iodinated aromatic compounds involves Ag/Cu-mediated decarboxylative halogenation of aryl carboxylic acids. For example, Fu et al. demonstrated that 4-methoxy-2-nitrobenzoic acid reacts with NaI in the presence of and to yield iodinated products . Adapting this method, ethyl 2-iodo-4-(trifluoromethyl)benzoate could be synthesized from the corresponding benzoic acid precursor via iododecarboxylation.

Table 2: Representative Synthesis Conditions

Applications in Pharmaceutical Chemistry

Intermediate for PET Tracers

The trifluoromethyl group’s metabolic stability and lipophilicity make it a key moiety in positron emission tomography (PET) tracers. Ethyl 2-iodo-4-(trifluoromethyl)benzoate could serve as a precursor for - or -labeled compounds, as demonstrated by the synthesis of from iodinated precursors .

Drug Discovery

Iodinated aromatics are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl scaffolds. The iodine atom in this compound offers a handle for functionalization, enabling the synthesis of derivatives like flutamide analogs, which are antiandrogens used in prostate cancer therapy .

Physicochemical Properties

Solubility and Lipophilicity

With a calculated Log P (XLogP3-AA) of 3.7, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. This property aligns with its role as a synthetic intermediate requiring purification via silica gel chromatography .

Stability

The iodine and trifluoromethyl groups confer stability against hydrolysis under acidic conditions, though the ester moiety may undergo saponification in basic environments. Storage recommendations include protection from light and moisture to prevent decomposition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume